molecular formula C15H16N2O2 B14013644 4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one CAS No. 64693-20-5

4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one

Cat. No.: B14013644
CAS No.: 64693-20-5
M. Wt: 256.30 g/mol
InChI Key: YTRUZYBMZGIRFA-UHFFFAOYSA-N
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Description

4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one is a chemical compound with the molecular formula C15H16N2O2 and a molecular weight of 256.304 g/mol . This compound is known for its unique structure, which includes a dimethylaminophenyl group and a methoxy-substituted cyclohexadiene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one typically involves the reaction of p-dimethylaminobenzaldehyde with methoxy-substituted cyclohexadiene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one: This compound has a similar structure but with a methyl group instead of a methoxy group.

    4-(p-Dimethylaminophenyl)imino-2-ethoxy-2,5-cyclohexadiene-1-one: This compound has an ethoxy group instead of a methoxy group.

Uniqueness

4-(p-Dimethylaminophenyl)imino-2-methoxy-2,5-cyclohexadiene-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

64693-20-5

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]imino-2-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H16N2O2/c1-17(2)13-7-4-11(5-8-13)16-12-6-9-14(18)15(10-12)19-3/h4-10H,1-3H3

InChI Key

YTRUZYBMZGIRFA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C(=C2)OC

Origin of Product

United States

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